2-((5-(4-(2-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
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Description
The compound is a complex organic molecule with several functional groups, including an ethoxybenzoyl group, a piperazine ring, a thiadiazole ring, and an isopropylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the thiadiazole ring are likely to be planar due to the nature of their bonding. The ethoxybenzoyl group and the isopropylacetamide group could introduce some steric hindrance, potentially leading to a non-planar overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in various reactions, including alkylation and acylation . The thiadiazole ring could potentially undergo reactions at the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
2-[[5-[4-(2-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-4-28-16-8-6-5-7-15(16)18(27)24-9-11-25(12-10-24)19-22-23-20(30-19)29-13-17(26)21-14(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJDAWLXZQCZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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